
6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine is an organic compound with the molecular formula C8H9N5. It belongs to the class of heterocyclic compounds, specifically pyridazines, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridazine with 1-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Applications De Recherche Scientifique
6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(1H-imidazol-1-yl)pyridazin-3-amine
- 6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine
- This compound
Uniqueness
This compound stands out due to its unique combination of the imidazole and pyridazine rings, which confer specific biological activities and chemical reactivity. Its structural features allow for diverse functionalization, making it a valuable scaffold in drug discovery and development .
Propriétés
Formule moléculaire |
C8H9N5 |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
6-(1-methylimidazol-2-yl)pyridazin-3-amine |
InChI |
InChI=1S/C8H9N5/c1-13-5-4-10-8(13)6-2-3-7(9)12-11-6/h2-5H,1H3,(H2,9,12) |
Clé InChI |
VHSYGWIQDOKICA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C2=NN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
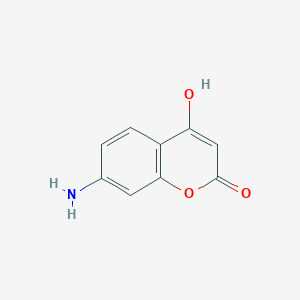
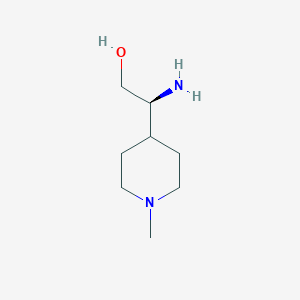
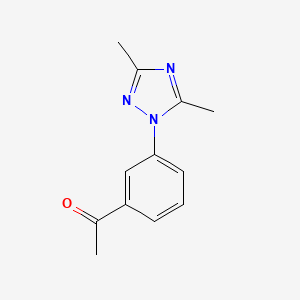
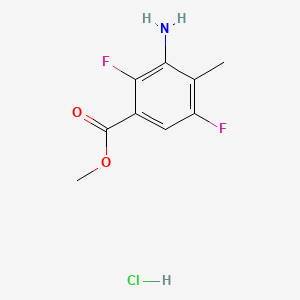
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
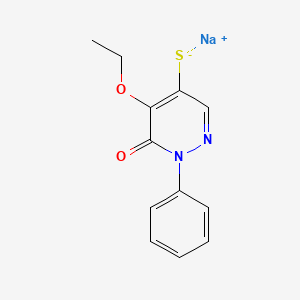
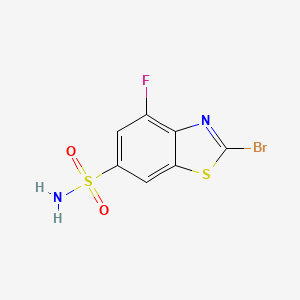

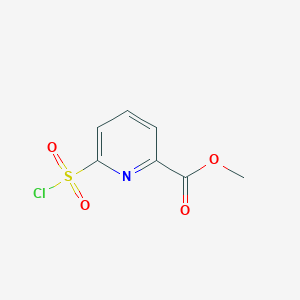
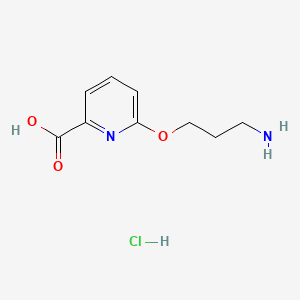
![1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B13563585.png)

![I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B13563596.png)
